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Introduction
G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for

metabolic diseases, particularly type 2 diabetes and obesity. Predominantly expressed in

pancreatic β-cells and intestinal enteroendocrine L- and K-cells, GPR119 plays a crucial role in

glucose homeostasis. Its activation initiates a dual mechanism: the direct stimulation of

glucose-dependent insulin secretion from pancreatic β-cells and the indirect potentiation of

insulin release through the secretion of incretin hormones, such as glucagon-like peptide-1

(GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[1][2][3] This

guide provides an in-depth overview of GPR119 gene expression, its regulation in metabolic

disease states, and the signaling pathways it governs, along with detailed experimental

protocols for its study.

GPR119 Gene Expression
GPR119 exhibits a distinct expression pattern, primarily localized to tissues critical for

metabolic regulation. In humans, GPR119 mRNA is most abundant in the pancreas, with

significantly lower levels detected in the duodenum, stomach, jejunum, ileum, and colon.[4]

Notably, within the pancreas, the expression of GPR119 is markedly enriched in the islets of

Langerhans.[1][4]
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The following table summarizes the relative mRNA expression levels of GPR119 in various

tissues and metabolic states, compiled from multiple studies.

Tissue/Cell
Type

Species Condition
Relative
GPR119 mRNA
Expression

Reference(s)

Pancreatic Islets

vs. Pancreatic

Tissue

Human Normal
>10-fold higher

in islets
[4]

Pancreas Human Normal
Most abundant

tissue
[4]

Duodenum Human Normal
Lower than

pancreas
[4]

Stomach Human Normal
Lower than

pancreas
[4]

Jejunum Human Normal
Lower than

pancreas
[4]

Ileum Human Normal
Lower than

pancreas
[4]

Colon Human Normal
Lower than

pancreas
[4]

Skeletal Muscle Rat
High-Fat Diet-

Induced Obesity

Induced by 12

weeks of high-fat

feeding

[5]

Pancreatic Islets Mouse (db/db)
Obese,

Hyperglycemic

Elevated

compared to

control islets

[6]

Regulation of GPR119 in Metabolic Disease
The expression and activity of GPR119 are influenced by the metabolic state, suggesting a role

in the pathophysiology of metabolic disorders. The upregulation of GPR119 in the skeletal
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muscle of rats on a high-fat diet and in the pancreatic islets of diabetic db/db mice points

towards a potential compensatory mechanism or a role in the progression of these diseases.[5]

[6]

Transcriptional Regulation
The transcriptional regulation of the GPR119 gene is an area of active investigation. Analysis of

the GPR119 gene promoter has identified potential binding sites for several transcription

factors that are known to be involved in metabolic regulation. These include:

aMEF-2 (Myocyte-specific enhancer factor 2A)

AML1a (Acute myeloid leukemia 1 protein)

FOXD1 (Forkhead box D1)

GR (Glucocorticoid receptor)

Further research is required to elucidate the precise role of these transcription factors in

modulating GPR119 expression in response to various metabolic cues.

GPR119 Signaling Pathways
GPR119 is a Gαs-coupled receptor, and its activation leads to an increase in intracellular cyclic

AMP (cAMP) levels.[1][7] This elevation in cAMP triggers downstream signaling cascades that

result in the secretion of insulin and incretin hormones.

GPR119 Signaling in Pancreatic β-Cells
In pancreatic β-cells, the activation of GPR119 and subsequent rise in cAMP potentiate

glucose-stimulated insulin secretion (GSIS).[1] This process is glucose-dependent, meaning

that GPR119 activation is most effective at stimulating insulin release in the presence of

elevated blood glucose levels, thereby minimizing the risk of hypoglycemia.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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